

An In-depth Technical Guide to 2,3-Dinitropyridine: Structure, Synthesis, and Reactivity

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Compound of Interest

Compound Name: 2,3-Dinitropyridine

Cat. No.: B076908

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This guide provides a comprehensive technical overview of **2,3-dinitropyridine**, a significant heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core chemical structure, physicochemical properties, plausible synthetic pathways, and key reactivity patterns, with a special focus on its role as a precursor in the synthesis of pharmacologically relevant scaffolds.

Core Concepts: Structure and Nomenclature

2,3-Dinitropyridine is an organic compound featuring a pyridine ring substituted with two nitro groups (-NO₂) at the C2 and C3 positions. The presence of the electronegative nitrogen atom in the ring, compounded by the potent electron-withdrawing effects of the two adjacent nitro groups, renders the pyridine nucleus highly electron-deficient. This electronic characteristic is the primary determinant of its chemical behavior and reactivity.

The standard nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is **2,3-Dinitropyridine**. It is also referred to by its synonym, "pyridine, 2,3-dinitro-". Its unique identifier in the Chemical Abstracts Service (CAS) registry is the number 14916-60-0.

Caption: Chemical structure of **2,3-Dinitropyridine**.

Physicochemical Properties

A summary of the key physicochemical properties of **2,3-dinitropyridine** is presented below. These data are essential for designing experimental conditions, ensuring safe handling, and predicting its behavior in various chemical systems.

Property	Value	Source(s)
CAS Number	14916-60-0	
Molecular Formula	C ₅ H ₃ N ₃ O ₄	
Molecular Weight	169.095 g/mol	
Appearance	Not specified (expected to be a solid)	-
Melting Point	43-45 °C	
Boiling Point	375.5 °C at 760 mmHg	
Density	1.59 g/cm ³	
Flash Point	180.9 °C	

Synthesis of 2,3-Dinitropyridine

A specific, peer-reviewed laboratory protocol for the synthesis of **2,3-dinitropyridine** is not readily available in the public domain. However, based on established principles of aromatic nitration, a plausible synthetic route can be proposed. The direct dinitration of pyridine is exceptionally challenging due to the base's inherent resistance to electrophilic attack.

Therefore, a more feasible approach involves the nitration of a pre-substituted pyridine, such as 3-nitropyridine.

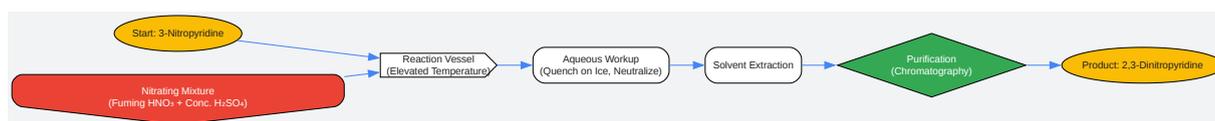
Proposed Synthetic Pathway: Nitration of 3-Nitropyridine

The introduction of a second nitro group onto the already electron-deficient 3-nitropyridine ring requires harsh reaction conditions. The first nitro group is a meta-director and a strong deactivator, making the second substitution difficult and likely to result in low yields.

Reaction: 3-Nitropyridine → **2,3-Dinitropyridine**

Reagents and Conditions:

- **Nitrating Agent:** A mixture of fuming nitric acid (HNO_3) and concentrated sulfuric acid (H_2SO_4), often referred to as "mixed acid." The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO_2^+), which is the active nitrating species.
- **Temperature:** Elevated temperatures are necessary to overcome the high activation energy barrier. Careful temperature control is critical to prevent runaway reactions and decomposition.
- **Rationale:** The nitronium ion will attack the 3-nitropyridine ring. While the existing nitro group directs meta (to the C5 position), the pyridine nitrogen itself strongly deactivates the C2 and C4 positions towards electrophiles. The formation of the 2,3-isomer is not the electronically favored product under standard electrophilic aromatic substitution rules, which helps explain the lack of straightforward synthesis protocols and suggests that yields for this specific isomer would be very low compared to other isomers.



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Caption: Proposed workflow for the synthesis of **2,3-Dinitropyridine**.

Spectroscopic Characterization

Experimental spectroscopic data (NMR, IR, MS) for **2,3-dinitropyridine** are not widely published. This section provides predicted spectral features based on established chemical principles and data from analogous structures.

Predicted Spectroscopic Features

- ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (likely > 8.5 ppm). Due to the powerful deshielding effect of the adjacent nitro groups and the ring nitrogen, all protons will be shifted significantly downfield. The proton at C4 would likely appear as a doublet of doublets, coupled to the protons at C5 and C6. The C5 proton would also be a doublet of doublets, and the C6 proton would be a doublet of doublets.
- ¹³C NMR: The carbon spectrum will display five distinct signals. The carbons bearing the nitro groups (C2 and C3) will be significantly deshielded. The remaining carbons (C4, C5, C6) will also appear at low field, influenced by the overall electron-poor nature of the ring.
- Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of the nitro groups. Key predicted peaks include:
 - ~1530-1560 cm⁻¹: Asymmetric NO₂ stretching.
 - ~1340-1360 cm⁻¹: Symmetric NO₂ stretching.
 - ~3050-3150 cm⁻¹: Aromatic C-H stretching.
 - ~1600 cm⁻¹: C=N and C=C stretching vibrations of the pyridine ring.
- Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 169. The fragmentation pattern would likely involve the sequential loss of nitro-related fragments.^[1]
 - m/z 123: [M - NO₂]⁺
 - m/z 93: [M - NO₂ - NO]⁺
 - m/z 66: Subsequent loss of HCN from fragments.

Generalized Experimental Protocol for Spectroscopic Analysis

For researchers who synthesize this compound, the following are standard methodologies for acquiring spectroscopic data for a solid organic sample.

- Nuclear Magnetic Resonance (NMR):
 - Sample Preparation: Dissolve 5-10 mg of the solid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
 - Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Infrared (IR) Spectroscopy:
 - Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
- Mass Spectrometry (MS):
 - Technique: Use a technique such as Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or Electrospray Ionization (ESI) via direct infusion after dissolving the sample in a suitable solvent (e.g., methanol or acetonitrile).

Key Reactions and Mechanistic Insights

The chemistry of **2,3-dinitropyridine** is dominated by two primary types of transformations: the reduction of its nitro groups and its susceptibility to nucleophilic attack.

Catalytic Hydrogenation to 2,3-Diaminopyridine

The most significant application of **2,3-dinitropyridine** is its role as a direct precursor to 2,3-diaminopyridine. This transformation is efficiently achieved through catalytic hydrogenation.

- Reaction: **2,3-Dinitropyridine** + 6 H₂ → 2,3-Diaminopyridine + 4 H₂O
- Catalyst: Palladium on carbon (Pd/C) is a standard and effective catalyst for this type of reduction.[2]
- Conditions: The reaction is typically carried out in an organic solvent (e.g., toluene, methanol, or ethanol) under a hydrogen atmosphere, often with gentle heating to increase

the reaction rate.[2]

- Significance: This reaction provides a clean and efficient route to 2,3-diaminopyridine, a valuable building block in medicinal chemistry.[3] The high purity of the resulting diamine makes it suitable for direct use in subsequent synthetic steps.[2]

Nucleophilic Aromatic Substitution (S_NAr)

The pyridine ring is inherently electron-deficient and is thus "pre-activated" for nucleophilic attack, particularly at the C2 and C4 positions. The addition of two powerful electron-withdrawing nitro groups dramatically enhances this reactivity.

- Mechanism: S_NAr reactions proceed via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the departure of a leaving group.
- Regioselectivity: In **2,3-dinitropyridine**, the most electrophilic positions are C4 and C6. Attack at these positions allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative ring nitrogen, which provides significant stabilization.[4] [5] The nitro groups further stabilize this negative charge through their resonance and inductive effects. The C2 position, while adjacent to the nitrogen, is sterically hindered by the C3-nitro group. Therefore, nucleophilic attack is most likely to occur at the C4 and C6 positions.
- Leaving Groups: In S_NAr reactions on dinitropyridines, the nitro group itself can act as the leaving group, especially when attacked by potent nucleophiles.[6] This reactivity makes dinitropyridines versatile intermediates for introducing a wide range of functional groups onto the pyridine scaffold.

Applications in Research and Drug Development

While **2,3-dinitropyridine** itself is not typically a final drug product, its role as a chemical intermediate is of high value to the pharmaceutical industry. Its primary utility stems from its efficient conversion to 2,3-diaminopyridine.

2,3-Diaminopyridine is a crucial scaffold for the synthesis of a variety of heterocyclic systems with proven biological activity.[3][7] For instance, it is a key starting material for producing imidazopyridines. This class of compounds is known to exhibit a range of pharmacological effects, including potential as inhibitors of cyclin-dependent kinases (CDKs), which are important targets in oncology research.[8] The unique arrangement of the two amino groups in 2,3-diaminopyridine allows for facile condensation reactions with various reagents to construct the fused imidazole ring system, a privileged structure in medicinal chemistry.

Conclusion

2,3-Dinitropyridine is a highly activated heterocyclic compound whose chemical properties are defined by its electron-deficient pyridine ring. Although detailed synthetic and spectroscopic data are scarce in public literature, its chemical behavior can be reliably predicted from fundamental principles. Its primary importance lies in its role as a key intermediate, most notably in the synthesis of 2,3-diaminopyridine via catalytic reduction. This diamine serves as a versatile building block for constructing complex, nitrogen-containing heterocyclic molecules, including the imidazopyridine scaffold, which is of significant interest in modern drug discovery and development.

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